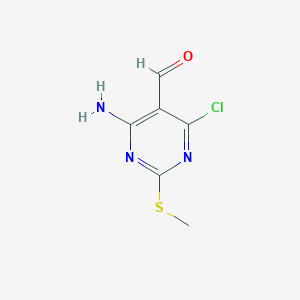

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde

Vue d'ensemble

Description

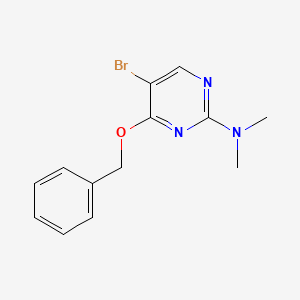

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H6ClN3OS and a molecular weight of 203.65 . It is used in various applications and research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.65 . It has a density of 1.519 g/cm3 and a boiling point of 393.638ºC at 760 mmHg .Applications De Recherche Scientifique

Organic Synthesis

This compound can be used in organic synthesis, particularly in the creation of pyrimidine-based compounds . It can undergo aromatic nucleophilic substitution reactions, leading to products of amination, solvolysis, and condensation processes . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Pharmaceutical Applications

The pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . Therefore, this compound could potentially be used in the development of new pharmaceuticals.

Environmental Chemistry

The compound can undergo reactions under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions . This makes it a potential candidate for use in green chemistry applications.

Analytical Chemistry

The compound’s molecular weight and structure can be analyzed using techniques such as High-Resolution Mass Spectrometry (HRMS) . This can be useful in analytical chemistry for identifying and quantifying the compound in mixtures.

Material Science

In the field of material science, this compound could potentially be used in the development of new materials. The ability to incorporate nucleophiles regioselectively via SNAr reaction makes it a versatile building block .

Corrosion Inhibition

Although not directly related to this compound, similar structures like 2-amino-4-methoxy-6-methyl-1,3,5-triazine have been used as corrosion inhibitors . Given the structural similarities, it’s possible that “4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde” could also have applications in this area.

Propriétés

IUPAC Name |

4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQKLDSPAVDWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431840 | |

| Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |

CAS RN |

5305-56-6 | |

| Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)